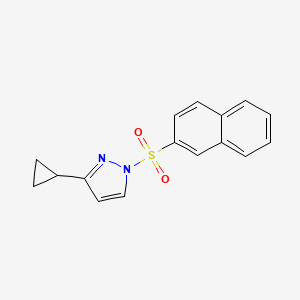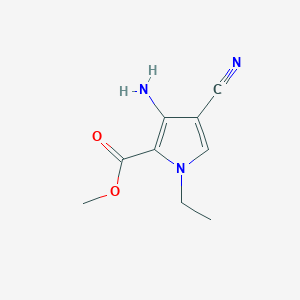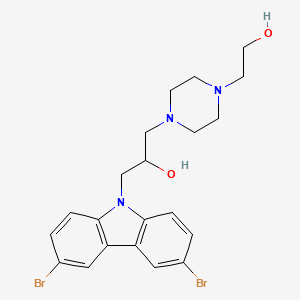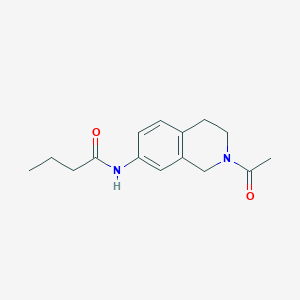![molecular formula C25H28N4O2 B3006009 (E)-2-[4-(1,3-Benzoxazol-2-yl)piperidine-1-carbonyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enenitrile CAS No. 1198059-60-7](/img/structure/B3006009.png)
(E)-2-[4-(1,3-Benzoxazol-2-yl)piperidine-1-carbonyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NMR Characteristics and Conformational Analysis
The study titled "NMR Characteristics and Conformational Analysis of (E)-3-(4-hydroxyphenyl)-1-(piperidin-1-yl) prop-2-en-1-one Derivatives" focuses on the design and synthesis of a new series of derivatives that include a piperidine structure similar to the compound . The research provides detailed NMR spectral assignments for these compounds, which were obtained through one- and two-dimensional NMR experiments. Additionally, the conformational aspects of these molecules were explored using ROESY, variable-temperature NMR spectroscopy, and molecular modeling. This analysis is crucial for understanding the spatial arrangement of atoms in the molecule and could be applied to the compound "(E)-2-[4-(1,3-Benzoxazol-2-yl)piperidine-1-carbonyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enenitrile" to predict its NMR characteristics and conformational behavior .
Synthesis Analysis of Piperidine Derivatives
The paper "(E)‒1‒Benzyl‒3‒(1‒Iodoethylidene)Piperidine: Nucleophile‒Promoted Alkyne‒Iminium Ion Cyclizations" describes a synthesis process that involves nucleophile-promoted cyclizations to create a piperidine derivative. The synthesis begins with 4-hexyn-1-ol and proceeds through intermediates such as 4-hexyn-1-yl methanesulfonate and N-Benzyl-4-hexyn-1-amine, leading to the final product, (E)-1-Benzyl-3-(1-iodoethylidene)piperidine. This process includes steps like O-sulfonation, N-alkylation, and cyclization, which are relevant to the synthesis of complex piperidine-containing compounds. The methodology and chemical reactions presented in this paper could provide insights into the synthesis of the target compound by highlighting the potential reactions and conditions that could be employed .
Molecular Structure Analysis
While the provided papers do not directly analyze the molecular structure of "this compound," the techniques and findings from the NMR study can be extrapolated to understand the molecular structure of the compound. The use of NMR spectroscopy and molecular modeling can reveal the electronic environment of the molecule, the presence of functional groups, and the overall geometry, which are essential for predicting the behavior and reactivity of the compound .
Chemical Reactions Analysis
The synthesis paper provides a detailed account of the chemical reactions involved in the formation of a piperidine derivative. These reactions include addition to carbon-carbon double bonds, alkylation, annulation to form heterocyclic structures, and replacement reactions. Understanding these reactions is vital for the synthesis of complex molecules, as it allows chemists to manipulate the structure and functional groups to achieve the desired compound. The chemical reactions described in the paper could be relevant to the synthesis and reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from the structural features and the synthesis process. The presence of a benzoxazole ring and a piperidine moiety suggests that the compound may exhibit certain aromatic characteristics and basicity due to the nitrogen atom in the piperidine ring. The synthesis process, involving various reagents and conditions, can also affect the physical properties such as solubility, melting point, and stability of the compound. However, without specific data on the target compound, the properties must be estimated based on the known behavior of similar structures .
Scientific Research Applications
Synthesis and Evaluation in Drug Development
- Anti-inflammatory Potential of Benzothiazole Clubbed Chromene Derivatives : A study detailed the synthesis of chromene derivatives using a multi-step process involving benzothiazole and dimedone, catalyzed by piperidine. These compounds exhibited significant anti-inflammatory activity, suggesting their potential as templates for new anti-inflammatory drugs (Gandhi et al., 2018).
Chemical Synthesis and Stereochemistry
- Stereochemistry of Ionic Thiol Addition to Acetylenic Ketones : Research on piperidine-catalyzed addition of thiols to acetylenic ketones, exploring the formation of (E)- and (Z)-isomers, provides insights into the stereochemical outcomes influenced by solvent and catalytic conditions (Omar & Basyouni, 1974).
Molecular Structure Analysis
- Vibrational Spectra and Structure of Benzoxazol Derivatives : The study on the molecular structure and vibrational frequencies of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one using HF and DFT methods showcases the importance of structural analysis in understanding compound properties (Taşal et al., 2009).
Catalytic Activity and Synthetic Applications
- Highly Active Au(I) Catalyst for Hydrofunctionalization of Allenes : Demonstrates the use of catalysts in intramolecular reactions to form piperidine derivatives, highlighting the catalytic efficiency in forming nitrogen heterocycles (Zhang et al., 2006).
Wound Healing Applications
- Evaluation of Wound-Healing Potential of Piperidine-Based Derivatives : This research evaluated the in vivo wound-healing activity of specific piperidine-based ethanone derivatives, revealing significant wound healing in certain treated groups and suggesting the impact of functional groups on therapeutic efficacy (Vinaya et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-2-[4-(1,3-benzoxazol-2-yl)piperidine-1-carbonyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c1-4-11-29-17(2)14-20(18(29)3)15-21(16-26)25(30)28-12-9-19(10-13-28)24-27-22-7-5-6-8-23(22)31-24/h5-8,14-15,19H,4,9-13H2,1-3H3/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFANHYIPYACEW-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=C1C)C=C(C#N)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=CC(=C1C)/C=C(\C#N)/C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-((4-bromobenzyl)thio)-7-isobutyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3005927.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea](/img/structure/B3005928.png)
![Ethyl 2-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-5-ethylthiophene-3-carboxylate](/img/structure/B3005931.png)


![(1S,3R)-3-[(2-Methylpropan-2-yl)oxy]-7-oxaspiro[3.5]nonan-1-ol](/img/structure/B3005935.png)


![1-(4-Phenyl-2-thiazolyl)-1-tert-butyl-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B3005941.png)



![N-mesityl-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3005946.png)